REACTION_CXSMILES
|
C(NC1C=C(O[C:12]2[CH:21]=[C:20]3[C:15]([CH2:16][CH2:17][CH:18]([C:22]([NH:24]C4C=C(C(F)(F)F)C=C(OC[C@H]5COC(C)(C)O5)C=4)=[O:23])[CH2:19]3)=[CH:14][CH:13]=2)C=CN=1)(=O)C.CC1C=CC(S(O)(=O)=O)=CC=1>CO.O>[CH2:19]1[C:20]2[C:15](=[CH:14][CH:13]=[CH:12][CH:21]=2)[CH2:16][CH2:17][CH:18]1[C:22]([NH2:24])=[O:23]
|
Name
|
7-{[2-(acetylamino)pyridin-4-yl]oxy}-N-[3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=CC(=C1)OC1=CC=C2CCC(CC2=C1)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)OC[C@@H]1OC(OC1)(C)C
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 70° C
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCC2=CC=CC=C12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 285.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |